molecular formula C14H23NO3S2 B2643060 N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide CAS No. 2309587-67-3

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No. B2643060
CAS RN: 2309587-67-3
M. Wt: 317.46
InChI Key: UKJXWJOKCBLJID-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is often used in scientific research to study the effects of cannabinoids on the human body. In

Mechanism Of Action

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide acts as a potent agonist of the CB1 receptor, which is found in the brain and central nervous system. When N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide has been shown to produce a range of biochemical and physiological effects. Studies have demonstrated that N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide can produce analgesia, sedation, and euphoria. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide has been shown to affect heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the human body. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide is relatively easy to synthesize and is readily available for purchase from chemical suppliers. However, there are also limitations to the use of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments. It is a potent psychoactive compound, which means that it must be handled with care to prevent accidental exposure. Additionally, the effects of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide are highly variable and can be difficult to predict.

Future Directions

There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Additionally, researchers are interested in studying the long-term effects of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide on the human body, as well as its potential as a therapeutic agent for the treatment of pain and other conditions. Finally, there is a need for further research to better understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide and its effects on the human body.

Synthesis Methods

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide is synthesized through a multistep process that involves the reaction of 3-methylphenylacetonitrile with 2-methoxy-4-methylthiobutyronitrile in the presence of a base catalyst. The resulting intermediate is then reacted with methanesulfonyl chloride to produce N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide is often used in scientific research to study the effects of cannabinoids on the human body. This chemical compound acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide has been shown to produce a range of effects, including analgesia, sedation, and euphoria.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)11-20(16,17)15-10-14(18-2)7-8-19-3/h4-6,9,14-15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXWJOKCBLJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide

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